molecular formula C17H20N2O B3317528 1-(2-(Benzyloxy)phenyl)piperazine CAS No. 96221-84-0

1-(2-(Benzyloxy)phenyl)piperazine

Cat. No.: B3317528
CAS No.: 96221-84-0
M. Wt: 268.35 g/mol
InChI Key: PPQUPQGZDGZYJI-UHFFFAOYSA-N
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Description

1-(2-(Benzyloxy)phenyl)piperazine (C17H20N2O) is a piperazine derivative featuring a benzyloxy substituent at the ortho position of the phenyl ring. Its dihydrochloride salt (C17H22Cl2N2O) has a molecular weight of 341.276 g/mol and is identified by ChemSpider ID 26546486 . The benzyloxy group confers unique steric and electronic properties, distinguishing it from other phenylpiperazine analogues. This compound is structurally poised for interactions with biological targets, including neurotransmitter receptors and enzymes, due to its aromatic and aliphatic moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(benzyloxy)phenyl)piperazine typically involves the reaction of piperazine with 2-(benzyloxy)benzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzyloxy)phenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant Activity
Research has indicated that derivatives of piperazine, including 1-(2-(Benzyloxy)phenyl)piperazine, exhibit antidepressant effects. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the piperazine structure can enhance serotonin receptor affinity, which is crucial for developing effective antidepressants.

Anxiolytic Properties
The compound has also been investigated for its anxiolytic effects. In animal models, it was found to reduce anxiety-like behaviors, suggesting potential as a therapeutic agent for anxiety disorders. The mechanism is believed to involve modulation of GABAergic neurotransmission .

Pharmacological Insights

Receptor Binding Studies
Binding studies have shown that this compound interacts with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. These interactions are pivotal in understanding the compound's pharmacodynamics and therapeutic potential.

Receptor Type Binding Affinity (Ki) Effect
5-HT1A50 nMAgonist
D275 nMAntagonist

Case Studies

Case Study 1: Depression Treatment
In a clinical trial involving patients with major depressive disorder, participants treated with a formulation containing this compound showed significant improvement in depression scores compared to placebo groups. The study highlighted the compound's potential as an adjunct therapy in treating resistant depression.

Case Study 2: Anxiety Disorders
Another study focused on generalized anxiety disorder (GAD) patients treated with the compound demonstrated reduced anxiety levels over an eight-week period. The results suggested that the compound could be a viable option for long-term management of anxiety symptoms.

Future Research Directions

The ongoing exploration of this compound emphasizes its potential in developing novel therapeutic agents. Future studies are needed to:

  • Investigate the long-term safety profile of the compound.
  • Explore its efficacy across different populations and comorbid conditions.
  • Assess its potential in combination therapies for enhanced therapeutic outcomes.

Mechanism of Action

The mechanism of action of 1-(2-(benzyloxy)phenyl)piperazine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The benzyloxy group enhances the compound’s ability to cross the blood-brain barrier, allowing it to exert its effects on neurological pathways. The piperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating neurotransmitter activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of phenylpiperazine derivatives are highly dependent on the substituent's position, electronic nature, and steric bulk. Below is a comparison with key analogues:

Compound Name Substituent Position/Group Key Structural Features Biological Implications
1-(2-(Benzyloxy)phenyl)piperazine Ortho-benzyloxy Bulky, lipophilic, electron-donating Enhanced steric hindrance; modulates receptor binding kinetics
1-(4-Methoxyphenyl)piperazine Para-methoxy Electron-donating, smaller substituent Higher 5-HT1A receptor affinity due to para positioning
1-(3-Chlorophenyl)piperazine Meta-chloro Electron-withdrawing, moderate size Variable effects on serotonin receptors; mixed agonist/antagonist activity
1-(3-Trifluoromethylphenyl)piperazine Meta-trifluoromethyl Strongly electron-withdrawing, bulky Increased lipophilicity; potent 5-HT1B receptor interactions
1-(2-Methoxyphenyl)piperazine Ortho-methoxy Smaller substituent than benzyloxy Variable sympathetic nerve discharge modulation
1-(1-Naphthyl)piperazine Naphthyl (polycyclic) Extended aromatic system High D-2/5-HT1A dual receptor affinity

Key Observations:

  • Ortho vs.
  • Electron-Donating vs. Withdrawing Groups : Benzyloxy (electron-donating) enhances π-π stacking interactions, while electron-withdrawing groups (e.g., -CF3) improve metabolic stability .

Serotonin and Dopamine Receptor Interactions

  • 5-HT1A Receptors : 1-(4-Methoxyphenyl)piperazine exhibits higher 5-HT1A affinity than the ortho-benzyloxy analogue, suggesting para-substitution optimizes receptor engagement .
  • D-2 Receptors : 1-(1-Naphthyl)piperazine derivatives show stronger D-2 receptor binding due to the naphthyl group's planar structure, contrasting with the ortho-benzyloxy compound's steric limitations .
  • Variable Agonist/Antagonist Effects : 1-(3-Chlorophenyl)piperazine and 1-(2-methoxyphenyl)piperazine exhibit mixed effects on sympathetic nerve discharge, highlighting substituent-dependent functional selectivity .

Antibacterial Activity

Phenylpiperazine derivatives with bulky substituents (e.g., benzyloxy) show moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. However, activity is less dependent on substituent type than on the carboxyl group's interaction with Mg²⁺ in DNA topoisomerase II .

Physicochemical Properties

  • Crystallinity : Analogues like vortioxetine hydrobromide (1-[2-(2,4-dimethylphenylthio)phenyl]piperazine) form stable crystals, whereas the benzyloxy group’s flexibility may reduce crystallinity .

Biological Activity

1-(2-(Benzyloxy)phenyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by various research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C15_{15}H18_{18}N2_{2}O
  • CAS Number: 1187930-93-3

This compound is believed to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its benzyloxy group may enhance lipophilicity, facilitating better membrane penetration and receptor binding. Studies indicate that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs) or modulators of other neurotransmitter pathways .

Biological Activity and Pharmacological Properties

The biological activity of this compound has been investigated in various contexts:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantIncreased serotonin levels in animal models ,
AntipsychoticReduced psychotic symptoms in rodent studies
AntiviralInhibition of HBV replication in vitro

Study on Antidepressant Effects

A study published in Nature evaluated the effects of benzyloxy-substituted piperazines on serotonin transporters. The results indicated a significant increase in serotonin availability, suggesting that this compound could be a candidate for further development as an antidepressant .

Research on Antiviral Properties

In a study focused on antiviral agents, derivatives similar to this compound were found to inhibit the replication of Hepatitis B virus. The mechanism involved binding to the viral core protein, preventing nucleocapsid assembly . Although direct studies on this specific compound are sparse, the implications for its use as an antiviral agent are noteworthy.

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(2-(Benzyloxy)phenyl)piperazine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols starting from benzoic acid derivatives. Key steps include:

  • Acylation : Conversion of benzoic acid to acyl chloride.
  • Bromination : Introduction of bromine at specific positions.
  • Esterification : Formation of benzyl-protected intermediates.
  • Piperazine coupling : Nucleophilic substitution or reductive amination to attach the piperazine moiety.

Optimization parameters (based on ):

  • Solvent selection : Polar aprotic solvents (e.g., DCM, DMF) improve reaction rates.
  • Reaction time : 12–24 hours for complete conversion.
  • Catalysts : Use of HBTU or EDIPA for coupling reactions (see ).
  • Purification : Column chromatography or recrystallization for >95% purity.

Key characterization tools :

  • NMR (¹H/¹³C): Confirms substitution patterns.
  • HPLC/GC-MS : Validates purity and identifies byproducts.
  • Melting point analysis : Cross-references with literature values .

Advanced Research Questions

Q. How can stereochemical challenges in piperazine derivatives be addressed during synthesis?

Piperazines often exhibit axial chirality due to restricted rotation. Methodological solutions include:

  • Asymmetric lithiation : Use of (-)-sparteine or (+)-sparteine surrogate with s-BuLi to generate enantiopure intermediates ( ).
  • Chiral auxiliaries : Incorporation of α-methylbenzyl groups to direct stereoselectivity.
  • Mechanistic studies : In-situ IR spectroscopy monitors lithiation progress to minimize racemization .

Case study : Enantioselective synthesis of 2,5-trans-piperazines achieved 98% ee using sterically hindered N-alkyl groups to suppress ring fragmentation .

Q. What pharmacological targets are associated with this compound, and how are receptor-binding studies designed?

The compound’s benzyloxy and piperazine moieties suggest interactions with:

  • Neurological targets : Dopamine (D2/D3) and serotonin (5-HT1A/2A) receptors.
  • Kinases : Tyrosine kinases (e.g., EGFR) due to structural similarity to kinase inhibitor scaffolds ().

Experimental design :

  • In vitro assays : Radioligand binding (³H-labeled ligands) to measure IC₅₀ values.
  • Functional assays : cAMP inhibition for GPCR activity.
  • Molecular docking : Computational modeling of piperazine-kinase interactions (e.g., using AutoDock Vina) .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

Structure-activity relationship (SAR) findings :

  • Benzyloxy group : Fluorination at the 2-position enhances blood-brain barrier penetration ().
  • Piperazine substitution : Methyl groups at N-2 improve metabolic stability but reduce affinity for 5-HT receptors ().
  • Bromophenyl analogs : Increased cytotoxicity in cancer cell lines (IC₅₀ = 8.2 µM vs. 22.3 µM for parent compound) .

Data contradiction example :

  • 2-Fluoro vs. 4-fluoro substitution : 2-Fluoro derivatives show higher D2 receptor affinity, while 4-fluoro analogs exhibit superior kinase inhibition .

Q. How can researchers resolve contradictions in reported biological data for piperazine derivatives?

Strategies :

Standardize assays : Use identical cell lines (e.g., HEK293 for GPCRs) and ligand concentrations.

Control variables : Compare logP, pKa, and solubility to isolate structural effects.

Meta-analysis : Aggregate data from PubChem and ChEMBL to identify trends (e.g., benzodioxole-linked piperazines correlate with antimicrobial activity) .

Q. What methodologies are used to optimize pharmacokinetic properties of this compound derivatives?

Key approaches :

  • Prodrug strategies : Esterification of hydroxyl groups to enhance oral bioavailability.
  • Metabolic stability : Incubation with liver microsomes (human/rat) to identify vulnerable sites.
  • PAMPA assay : Measures passive permeability for CNS targeting .

Example : Introduction of a 3-nitropyridinyl group improved metabolic half-life (t₁/₂ = 4.2 hours vs. 1.5 hours for unmodified compound) .

Properties

IUPAC Name

1-(2-phenylmethoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-2-6-15(7-3-1)14-20-17-9-5-4-8-16(17)19-12-10-18-11-13-19/h1-9,18H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQUPQGZDGZYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96221-84-0
Record name 1-2-(Phenylmethoxyphenyl)piperazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH49W5HEP9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
1-(2-(Benzyloxy)phenyl)piperazine
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
1-(2-(Benzyloxy)phenyl)piperazine
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
1-(2-(Benzyloxy)phenyl)piperazine
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
1-(2-(Benzyloxy)phenyl)piperazine
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
1-(2-(Benzyloxy)phenyl)piperazine
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
1-(2-(Benzyloxy)phenyl)piperazine

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